
Alcuronium chloride
Vue d'ensemble
Description
C'est une substance semi-synthétique dérivée de la C-toxiférine I, un alcaloïde bis-quaternaire obtenu à partir de la plante Strychnos toxifera . Le chlorure d'alcuronium est principalement utilisé dans les milieux médicaux pour induire la relaxation musculaire pendant les interventions chirurgicales.
Méthodes De Préparation
Le chlorure d'alcuronium est synthétisé à partir de la C-toxiférine I. La voie de synthèse implique le remplacement des deux groupes N-méthyle par des groupes N-allyle, conduisant à la N,N-diallyl-bis-nortoxiférine, qui est reconnue comme l'alcuronium . L'inclusion de fonctions allyliques augmente le potentiel de biotransformation, conduisant à une durée d'action bloquante neuromusculaire plus courte par rapport à son composé parent, la C-toxiférine I .
Analyse Des Réactions Chimiques
Le chlorure d'alcuronium subit diverses réactions chimiques, notamment :
Réactions de substitution : Le remplacement des groupes N-méthyle par des groupes N-allyle est une réaction de substitution clé dans sa synthèse.
Biotransformation : Les fonctions allyliques du chlorure d'alcuronium présentent une zone potentielle accrue pour la biotransformation.
Le principal produit formé à partir de ces réactions est la N,N-diallyl-bis-nortoxiférine .
Applications de la recherche scientifique
Le chlorure d'alcuronium a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le chlorure d'alcuronium exerce ses effets en agissant comme un relaxant musculaire squelettique non dépolarisant. Il entre en compétition avec l'acétylcholine pour se lier aux récepteurs nicotiniques au niveau de la plaque motrice, empêchant la dépolarisation et la contraction musculaire subséquente . L'action pharmacologique du chlorure d'alcuronium est facilement inversée par la néostigmine, et il produit peu de libération d'histamine . Il provoque un effet vagolytique produit par un blocage atropine-like sélectif des récepteurs muscariniques cardiaques .
Applications De Recherche Scientifique
Alcuronium chloride has several scientific research applications:
Mécanisme D'action
Alcuronium chloride exerts its effects by acting as a non-depolarizing skeletal muscle relaxant. It competes with acetylcholine for binding to nicotinic receptors at the motor end-plate, preventing depolarization and subsequent muscle contraction . The pharmacological action of this compound is readily reversed by neostigmine, and it produces little histamine release . it elicits a vagolytic effect produced by a selective atropine-like blockade of cardiac muscarinic receptors .
Comparaison Avec Des Composés Similaires
Le chlorure d'alcuronium est similaire à d'autres agents bloquants neuromusculaires tels que la tubocurarine et le pancuronium. Il a une apparition d'action plus rapide et est environ 1,5 fois plus puissant que la tubocurarine . Contrairement à la tubocurarine, le chlorure d'alcuronium produit peu de libération d'histamine et a une durée d'action plus courte . Des composés similaires comprennent :
Tubocurarine : Un agent bloquant neuromusculaire non dépolarisant avec une durée d'action plus longue.
Les propriétés uniques du chlorure d'alcuronium, telles que son apparition rapide et sa durée d'action plus courte, en font un composé précieux dans les milieux médicaux et de recherche.
Activité Biologique
Alcuronium chloride, a non-depolarizing neuromuscular blocking agent, is primarily utilized in anesthesia to facilitate tracheal intubation and to provide muscle relaxation during surgical procedures. It is derived from toxiferine, one of the most potent naturally occurring curare alkaloids, and exhibits a mechanism of action similar to that of d-tubocurarine. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical applications, and relevant research findings.
This compound acts by competitively inhibiting the action of acetylcholine at the neuromuscular junction. It binds to nicotinic acetylcholine receptors on the motor end plate, preventing muscle contraction. This inhibition leads to muscle relaxation, which is essential during surgical procedures requiring intubation or muscle paralysis.
Potency and Duration
Alcuronium is reported to be two to three times more potent than d-tubocurarine, with a slower onset of action. The typical intubating dose is approximately 0.2 mg/kg , and it is excreted unchanged in urine, which can lead to prolonged neuromuscular blockade in patients with renal impairment .
Comparison with Other Neuromuscular Blocking Agents
Agent | Potency | Onset Time | Duration | Metabolism |
---|---|---|---|---|
Alcuronium | 2-3x d-tubocurarine | Slow | Medium | Renal excretion |
D-tubocurarine | Baseline | Moderate | Short to Medium | Hepatic metabolism |
Pancuronium | Similar | Rapid | Long | Renal metabolism |
Vecuronium | Lower | Rapid | Intermediate | Hepatic metabolism |
Clinical Applications
This compound has been historically used as an adjunct in general anesthesia. However, due to its prolonged effects and potential for causing complications such as hyperkalemia in critically ill patients, its use has diminished in favor of agents with more predictable pharmacokinetics .
Case Studies
- Prolonged Neuromuscular Blockade : A case study highlighted a patient who experienced prolonged neuromuscular blockade following cardiac surgery after administration of alcuronium. The patient exhibited residual paralysis for several days post-surgery, raising concerns about the safety of using alcuronium in patients with compromised renal function .
- Anaphylaxis Risk : Similar to succinylcholine, alcuronium has been associated with anaphylactic reactions. A review of multiple case reports indicated that while rare, these reactions necessitate careful monitoring during administration .
Studies on Efficacy and Safety
Recent studies have focused on the safety profile of alcuronium compared to other neuromuscular blockers:
- Cardiovascular Effects : Research indicated that alcuronium does not significantly affect heart rate or contractility compared to pancuronium and vecuronium, which can induce cardiovascular changes through direct stimulation of β-receptors .
- Histamine Release : Alcuronium has a lower histamine-releasing capacity than d-tubocurarine, making it potentially safer in terms of allergic reactions during anesthesia .
Summary of Findings
- Alcuronium's potency and slower onset make it suitable for specific surgical contexts but less favorable for critically ill patients.
- The drug's metabolism primarily through renal excretion necessitates caution in patients with renal impairment.
- Ongoing research continues to evaluate its efficacy and safety in various clinical scenarios.
Propriétés
IUPAC Name |
(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O2.2ClH/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49;;/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2;2*1H/q+2;;/p-2/b29-13-,30-14-,33-25-,34-26-;;/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYGBGOXCJJJGC-GKLGUMFISA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23214-96-2 (Parent) | |
Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045414 | |
Record name | Alcuronium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15180-03-7 | |
Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcuronium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alcuronium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALCURONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490DW6501Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does alcuronium chloride achieve neuromuscular blockade?
A1: this compound acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. [, , , , ] It competes with acetylcholine for binding to these receptors, preventing depolarization of the muscle fiber and ultimately leading to muscle relaxation. [, , ]
Q2: What makes this compound particularly interesting for studying receptor structure-activity relationships?
A2: The ability of this compound to release histamine, albeit with lower potency than tubocurarine, offers a unique avenue for studying receptor structure requirements for histamine release. [] This characteristic allows researchers to explore the molecular features essential for triggering this response.
Q3: Are there specific patient populations that exhibit altered sensitivity to this compound?
A3: Yes. Research indicates that patients with myasthenia gravis demonstrate increased sensitivity to this compound compared to individuals without the condition. [, ] This heightened sensitivity necessitates careful dosage adjustments during surgical procedures. Burn patients also exhibit an increased requirement for this compound compared to general surgery patients. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula and weight, they do mention that this compound is a synthetic derivative of toxiferine, a naturally occurring curare alkaloid. [, , ] Further research into chemical databases would be necessary to obtain the precise molecular formula and weight.
Q5: How is the structure of this compound related to its neuromuscular blocking activity?
A5: Although not explicitly detailed in the abstracts, research suggests that the presence of two quaternary ammonium groups, introduced by substituting allyl radicals in toxiferine, is crucial for the neuromuscular blocking action of this compound. [] Further structure-activity relationship studies are necessary to fully elucidate the contributions of specific structural moieties.
Q6: What are the primary clinical applications of this compound?
A6: this compound is primarily used as a neuromuscular blocking agent during surgical procedures to facilitate intubation and provide muscle relaxation. [, , , , , ] It's considered a medium-duration muscle relaxant, offering a balance between onset time and duration of action. [, , ]
Q7: Are there any documented cases of adverse reactions to this compound?
A7: Yes, rare instances of anaphylactic shock related to this compound have been reported, highlighting the importance of thorough patient history and allergy testing before administration. [, ]
Q8: How do the cardiovascular effects of this compound compare to other neuromuscular blocking agents?
A8: Studies comparing this compound to other muscle relaxants, such as pancuronium bromide, suggest differences in their cardiovascular effects. [, , ] While the provided abstracts do not provide detailed comparative data, they emphasize the need for careful selection of muscle relaxants based on individual patient characteristics and the specific surgical procedure.
Q9: How does the use of this compound in anesthesia impact cerebral blood flow?
A9: Research indicates that the administration of this compound during anesthesia induction can influence cerebral blood flow velocity. [] This effect underscores the importance of careful monitoring, particularly in patients with cerebrovascular disorders.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.